Caulophylline

Overview

Description

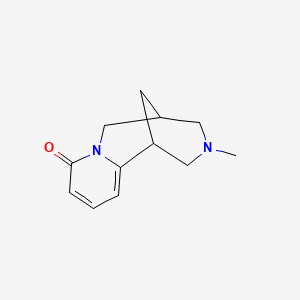

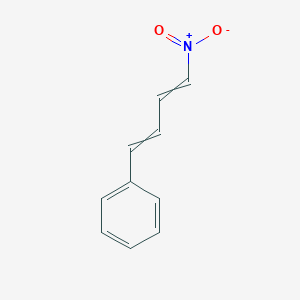

Caulophylline is a natural product found in Euchresta horsfieldii, Ormosia emarginata, and other organisms . It is a crystalline alkaloid found in the root of the blue cohosh . The molecular formula of Caulophylline is C12H16N2O .

Molecular Structure Analysis

Caulophylline has a molecular weight of 204.27 g/mol . The IUPAC name is 11-methyl-7,11-diazatricyclo[7.3.1.0 2,7]trideca-2,4-dien-6-one . The InChI and Canonical SMILES are also provided in the PubChem database .

Physical And Chemical Properties Analysis

Caulophylline has a molecular weight of 204.27 g/mol . It has a XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 0 rotatable bond count .

Scientific Research Applications

Caulophylline E, one of the isolated alkaloids from Caulophyllum robustum Maxim, demonstrated significant scavenging effects against DPPH radical, indicating its potential as an antioxidant (Wang et al., 2011).

In a comparison of toxicity and pharmacological effects, caulophylline hydrogen iodide was found to be less toxic than cytisine and nicotine, and caulophylline methiodide showed significantly lower toxicity. These findings suggest caulophylline derivatives have potential in modifying the pharmacological profile of related compounds (Barlow & Mcleod, 1969).

Another study unrelated to caulophylline but focusing on theophylline, a methylxanthine drug, explored its effects in various medical applications. Theophylline was found to have anti-inflammatory and bronchodilator activities, with applications in treating asthma and other respiratory diseases (Kidney et al., 1995).

Additionally, theophylline's use in heart failure was studied, specifically its effects on sleep-disordered breathing associated with Cheyne-Stokes respiration. The study found that oral theophylline therapy reduced apnea and hypopnea episodes and arterial oxyhemoglobin desaturation during sleep in patients with stable heart failure (Javaheri et al., 1996).

Safety and Hazards

Caulophylline is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULUKMPMGVXCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871680 | |

| Record name | 3-Methyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylcytisine | |

CAS RN |

63699-79-6, 486-86-2 | |

| Record name | 1,2,3,4,5,6-Hexahydro-3-methyl-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63699-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CYTISINE, 3-METHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the toxicity profile of Caulophylline compared to similar compounds like Cytisine and Nicotine?

A1: Caulophylline is significantly less toxic than Cytisine and Nicotine. In mice studies, Caulophylline hydrogen iodide was found to be one-fifth to one-tenth as toxic as Cytisine, while Caulophylline methiodide exhibited even lower toxicity, being less than one-thirtieth as toxic as Cytisine []. While all three compounds show similar peripheral effects, Caulophylline requires significantly higher doses to elicit comparable responses to Cytisine and Nicotine [].

Q2: What analytical techniques are commonly employed for the identification and quantification of Caulophylline in plant extracts?

A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing Caulophylline in plant extracts, such as those from Radix Caulophylli []. This method allows for the separation and identification of various compounds, including Caulophylline, based on their retention times and mass spectral characteristics []. The use of a DB-5MS capillary column and specific temperature programming enables efficient separation and detection of Caulophylline along with other constituents [].

Q3: Beyond its presence in Radix Caulophylli, in what other plant species has Caulophylline been identified?

A3: Caulophylline has been identified in several plant species besides Radix Caulophylli. Research has shown its presence in:

Q4: What are the potential ecological implications of Caulophylline, particularly concerning invasive species?

A5: Studies have shown that Teline monspessulana, an invasive species, produces Caulophylline along with other alkaloids and phenolic compounds []. These compounds, particularly the alkaloids, have been shown to negatively affect the germination and growth of Nothofagus obliqua, a native Chilean tree species []. This suggests that Caulophylline, as part of the allelopathic arsenal of T. monspessulana, could be contributing to its invasive success by inhibiting the growth and establishment of native species [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)

![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)

![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1199922.png)